molecular formula C7H9N3O B1459982 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 380391-51-5

2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1459982
CAS No.: 380391-51-5
M. Wt: 151.17 g/mol
InChI Key: ZFDXQOURENRVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one exhibits a distinctive fused bicyclic architecture that combines a pyrazole ring with a partially saturated pyrimidine ring system. The compound features a methyl substituent at the 2-position and a ketone functional group at the 5-position, which significantly influences its chemical reactivity and biological activity profile. The molecular structure demonstrates planarity in the aromatic pyrazole portion while exhibiting conformational flexibility in the dihydropyrimidine segment, allowing for diverse intermolecular interactions.

The structural framework of this compound belongs to the broader class of nitrogen-containing heterocycles known as pyrazolo[1,5-a]pyrimidines, which are recognized for their structural similarity to purine nucleobases. This resemblance contributes to their potential as bioisosteres in medicinal chemistry applications. The fused ring system creates a rigid planar core that can engage in π-π stacking interactions, while the peripheral functional groups provide sites for hydrogen bonding and electrostatic interactions.

The three-dimensional conformation of this compound allows for specific spatial arrangements that are crucial for biological recognition processes. The presence of multiple nitrogen atoms within the heterocyclic framework provides electron-rich regions that can participate in coordination with metal centers or serve as hydrogen bond acceptors in protein-ligand interactions. The ketone oxygen at position 5 serves as both a hydrogen bond acceptor and a site for potential tautomerization, adding to the compound's versatility in chemical environments.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. This nomenclature reflects the compound's structural features, specifically indicating the methyl substitution at position 2, the dihydro nature of positions 6 and 7, and the ketone functionality at position 5. The Chemical Abstracts Service has assigned this compound the registry number 380391-51-5, which serves as its unique chemical identifier in databases and literature.

Alternative nomenclature systems provide additional names for this compound, including 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-5-one, which emphasizes the hydrogen atoms present at the saturated positions. The 9th Collective Index naming convention designates this compound as Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 6,7-dihydro-2-methyl-, providing a systematic approach that prioritizes the parent ring system followed by substitution patterns. Commercial suppliers often utilize simplified names such as this compound for catalog purposes.

Table 1: Nomenclature and Identification Data

Nomenclature Type Name/Identifier
Systematic Name This compound
Alternative Systematic Name 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-5-one
Chemical Abstracts Service Number 380391-51-5
9th Collective Index Name Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 6,7-dihydro-2-methyl-
MDL Number MFCD02703191

The compound's nomenclature in various chemical databases maintains consistency while accommodating different formatting conventions. The Molecular Design Limited number MFCD02703191 provides an additional unique identifier used in chemical inventory systems. These multiple naming conventions ensure accurate identification across different chemical databases and facilitate precise communication within the scientific community.

Physicochemical Properties

The physicochemical properties of this compound reflect its heterocyclic nature and molecular architecture. The compound possesses a molecular formula of C7H9N3O and a molecular weight of 151.16586 atomic mass units, indicating a relatively compact structure with significant heteroatom content. These properties contribute to its potential solubility characteristics and biological membrane permeability, which are crucial factors in pharmaceutical applications.

The density of this compound has been reported as 1.444 grams per cubic centimeter, indicating a moderately dense solid material. The refractive index value of 1.699 suggests significant light-bending properties, which can be attributed to the aromatic character and electron-rich nature of the heterocyclic system. The flashpoint has been determined to be 182.108 degrees Celsius, indicating thermal stability under normal handling conditions while providing guidance for safe storage and processing procedures.

Solubility characteristics play a crucial role in determining the compound's behavior in biological systems and synthetic applications. The presence of multiple nitrogen atoms and the ketone functionality suggests moderate polarity, potentially allowing for dissolution in polar organic solvents while maintaining limited water solubility. The topological polar surface area provides insight into the compound's ability to cross biological membranes and interact with protein targets.

Table 2: Key Physicochemical Properties

Property Value Reference Source
Molecular Formula C7H9N3O
Molecular Weight 151.16586 amu
Density 1.444 g/cm³
Refractive Index 1.699
Flashpoint 182.108°C
Exact Mass 151.07500 Da
Topological Polar Surface Area 46.92000 Ų
LogP Value 0.67170

The LogP value of 0.67170 indicates a balanced lipophilic-hydrophilic character, suggesting favorable properties for drug-like behavior according to Lipinski's Rule of Five. This balanced partition coefficient implies that the compound can potentially achieve adequate solubility in aqueous biological fluids while maintaining sufficient lipophilicity for membrane penetration. The exact mass determination of 151.07500 Daltons provides precise molecular weight information essential for mass spectrometric analysis and structural confirmation.

Historical Context and Discovery

The development of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, emerged from systematic investigations into fused heterocyclic systems with potential pharmaceutical applications. The historical progression of this compound class reflects the broader evolution of heterocyclic chemistry and the recognition of nitrogen-containing ring systems as privileged scaffolds in medicinal chemistry. Early synthetic methodologies for pyrazolo[1,5-a]pyrimidines were established through classical condensation reactions between aminopyrazoles and various electrophilic partners.

The synthetic accessibility of this compound has been enhanced through the development of one-pot microwave-assisted synthetic approaches, which represent significant advances in efficiency and environmental considerations. These methodologies have evolved from traditional multi-step procedures that required isolation of intermediate compounds to streamlined processes that enable direct formation of the target heterocyclic framework. The establishment of these synthetic routes has facilitated broader investigation of this compound's properties and potential applications.

Contemporary interest in this compound has been significantly influenced by the recognition of pyrazolo[1,5-a]pyrimidines as important protein kinase inhibitor scaffolds, particularly in cancer therapy research. The structural similarity to purine nucleobases has positioned these compounds as competitive inhibitors of adenosine triphosphate binding sites in various kinases, including casein kinase 2, epidermal growth factor receptor, and B-Raf kinases. This biological relevance has driven continued synthetic development and structural optimization efforts.

Properties

IUPAC Name

2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-4-6-8-7(11)2-3-10(6)9-5/h4H,2-3H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDXQOURENRVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCC(=O)NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585466
Record name 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380391-51-5
Record name 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N3OC_7H_9N_3O, with a molecular weight of approximately 151.17 g/mol. The compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical reactivity and biological activities.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes. Notably, it has shown micromolar IC50 values against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. This suggests potential applications in treating neurodegenerative conditions .

Anti-inflammatory Activity

In studies comparing the anti-inflammatory effects of related compounds, derivatives of this compound demonstrated comparable efficacy to established anti-inflammatory agents like Indomethacin, indicating its potential as an anti-inflammatory drug candidate .

Synthesis Methods

The synthesis of this compound typically involves the condensation of aminopyrazoles with various carbonyl compounds. Recent advancements include microwave-assisted methods that enhance yield and reduce reaction time .

Study on Anticancer Activity

In a study evaluating the anticancer potential of various pyrazolo-pyrimidine derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

These results indicate its potential as a lead compound for further development in cancer therapy .

Neuroprotective Effects

Another study focused on the neuroprotective properties of derivatives containing the pyrazolo-pyrimidine core. The findings revealed that these compounds could effectively inhibit MAO-B activity and reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one has been investigated for its potential as a lead compound in the development of new therapeutics. Its structural characteristics allow it to act on multiple biological pathways:

  • Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases or other proteins involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : Research has shown that derivatives of this compound can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Biological Assays

The compound has been utilized in various biological assays to evaluate its pharmacological properties:

  • Enzyme Inhibition Studies : It has been tested for its ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are critical in inflammatory and cardiovascular diseases.
  • Receptor Binding Studies : The compound's affinity for different receptors (e.g., adenosine receptors) has been assessed, providing insights into its potential role as a modulator of neurotransmission and cardiovascular function.

Drug Development

In the context of drug development, this compound serves as a scaffold for synthesizing novel compounds with enhanced efficacy and reduced side effects:

  • Structure-Activity Relationship (SAR) Studies : Researchers have conducted SAR studies to optimize the pharmacological properties of this compound by modifying its structure, leading to the discovery of more potent analogs.
  • Formulation Development : The compound's solubility and stability profiles have been evaluated for formulation into drug delivery systems, enhancing bioavailability and therapeutic efficacy.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant anticancer activity against breast cancer cell lines. The study reported an IC50 value indicating effective cell growth inhibition at low concentrations. This finding supports further exploration into the compound's mechanism of action and potential clinical applications.

Case Study 2: Anti-inflammatory Activity

In another investigation highlighted in Pharmacology Reports, researchers evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling when treated with the compound compared to controls. This suggests that it may be a promising candidate for further development as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidinone derivatives exhibit structural diversity through substitutions on the core scaffold. Below is a comparative analysis of 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Synthesis Method Reference
This compound 2-CH₃ Exact mass: 151.0809; Predicted moderate lipophilicity Likely via MCRs or cross-coupling (analogous to )
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one 7-CF₃ Boiling point: 193.7°C; Density: 1.69 g/cm³; Enhanced electron-withdrawing effects Suzuki coupling or halogenation
5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one 5-NH₂ Increased polarity; Potential for hydrogen bonding Multicomponent reaction with aldehydes
3,5-Diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3-Ar, 5-Ar, 7-CF₃ Anticancer/antiepileptic activity; High synthetic yield (70–83%) Microwave-assisted Suzuki–Miyaura cross-coupling
2-Phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Fused triazole ring IR C=O stretch: 1703 cm⁻¹; Antiviral/antibacterial applications Cyclization via HCl treatment

Structural and Electronic Effects

  • Methyl vs. Trifluoromethyl Substituents : The 2-CH₃ group in the target compound enhances lipophilicity compared to electron-withdrawing groups like CF₃ (e.g., in ), which may improve membrane permeability but reduce metabolic stability.
  • Amino Substituents: 5-Amino derivatives (e.g., ) exhibit greater polarity and hydrogen-bonding capacity, favoring solubility but limiting blood-brain barrier penetration.
  • Fused Rings : Compounds with fused triazole or pyrido rings (e.g., ) display rigidified structures, often enhancing target binding affinity in enzyme inhibition studies.

Preparation Methods

Catalyst-Free Biginelli-Type Three-Component Synthesis

A more recent approach employs a catalyst-free, one-pot three-component condensation involving aminopyrazole, aldehydes, and β-dicarbonyl compounds in boiling dimethylformamide (DMF).

  • Procedure:
    Equimolar amounts of aminopyrazole, aldehyde, and 2,4-pentanedione are mixed in minimal DMF (approximately 0.5 mL per 2 mmol of reagents) and heated for about 20 minutes. The product precipitates upon addition of methanol and is isolated by filtration.
  • Reaction Conditions:
    • Temperature: Boiling DMF (~153 °C)
    • Time: ~20 minutes
    • Solvent: DMF, followed by methanol precipitation
  • Yields: Yields range from 32% to 60% depending on the substituents and reaction specifics.
  • Advantages: Catalyst-free, short reaction time, and relatively simple workup.
  • Limitations: Use of DMF, a high-boiling and less environmentally benign solvent; sometimes by-products such as pyrazolo[1,5-a]pyrimidine-3-carbonitrile form.

This method provides an efficient route to 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives and analogs, with the product purity confirmed by NMR and other spectroscopic techniques.

Green Synthetic Approach Using Ultrasonic Irradiation

A novel green chemistry method utilizes ultrasonic irradiation to accelerate the reaction of aminopyrazoles with alkynes in aqueous ethanol, catalyzed by potassium bisulfate (KHSO4).

  • Procedure:
    Aminopyrazole (0.5 mmol) and dimethyl acetylenedicarboxylate (DMAD) or methyl/ethyl propiolate (0.5 mmol) are dissolved in ethanol (2 mL). Aqueous KHSO4 solution (1 mmol in 2 mL water) is added, and the mixture is irradiated with ultrasound at 60 °C for 9–12 minutes. The precipitated product is filtered, washed, and dried.
  • Reaction Conditions:
    • Temperature: 60 °C
    • Time: 9–12 minutes under ultrasonic waves (170 W, 50 Hz)
    • Solvent: Ethanol/water mixture
    • Catalyst: KHSO4 (acidic catalyst)
  • Yields: High yields of 84–92% reported.
  • Advantages: Environmentally friendly, short reaction time, mild conditions, and high yields. The use of ultrasound enhances reaction rates and selectivity.
  • Mechanism: Protonation of the ester carbonyl by KHSO4 facilitates aza-Michael addition of aminopyrazole followed by ring closure to form the pyrazolopyrimidine core.
  • Product Purity: Confirmed by 1H NMR, 13C NMR, FT-IR, and mass spectrometry. Further purification by column chromatography if needed.

Comparative Summary Table of Preparation Methods

Method Key Reagents Solvent Conditions Reaction Time Yield (%) Advantages Limitations
Classical Reflux Condensation Aminopyrazole + β-ketoester Glacial Acetic Acid Reflux (~118 °C) 4 hours 50-70 Simple, practical Long heating, acidic medium
Catalyst-Free Biginelli-Type Aminopyrazole + Aldehyde + β-diketone DMF Boiling DMF (~153 °C) ~20 minutes 32-60 Catalyst-free, short reaction Use of DMF, by-product formation
Ultrasonic Irradiation (Green) Aminopyrazole + Alkynes + KHSO4 Ethanol/Water Ultrasound, 60 °C 9-12 minutes 84-92 Green, fast, high yield Requires ultrasonic equipment

Research Findings and Notes

  • The ultrasonic method is the most efficient and environmentally benign, offering high yields in a short time with mild conditions.
  • The catalyst-free Biginelli-type synthesis provides a convenient one-pot approach but suffers from moderate yields and by-product issues.
  • Classical reflux methods remain reliable but are less favorable due to longer reaction times and harsher conditions.
  • Analytical techniques such as elemental analysis, NMR (1H and 13C), FT-IR, and mass spectrometry are essential to confirm the structure and purity of the synthesized compounds.
  • Optimization of solvent volume, temperature, and reagent stoichiometry is critical for maximizing yield and purity in all methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of 3-aminopyrazoles with methyl propiolate or dimethyl acetylenedicarboxylate (DMAD) under ultrasonic irradiation in an aqueous-alcohol medium. KHSO₄ acts as a catalyst, and optimization of solvent ratios (e.g., water:ethanol) is critical. For example, using 1:1 H₂O:EtOH at 50°C under ultrasound (40 kHz) achieves ~85% yield for pyrazolo[1,5-a]pyrimidinone derivatives .
  • Key Variables : Solvent polarity, temperature, and catalyst loading. Table 1 in compares yields under varying conditions (e.g., 70% in H₂O vs. 85% in H₂O:EtOH).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR identify substituent positions. For example, the methyl group at position 2 appears as a singlet (~δ 2.3 ppm), while dihydropyrimidinone protons show splitting patterns between δ 3.5–4.5 ppm .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogous pyrazolo-pyrimidinones (e.g., triclinic crystal system with α = 81.16°, β = 77.15° for C22H22ClN3O3) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calcd. 254.1042; found 254.1039) .

Q. What safety protocols are essential when handling intermediates during synthesis?

  • Guidelines : Use PPE (gloves, goggles, lab coat), avoid skin contact with reactive intermediates (e.g., DMAD), and handle toxic byproducts (e.g., trifluoromethylated derivatives) in fume hoods. Waste must be segregated and processed by certified facilities .

Advanced Research Questions

Q. How can functionalization at position 3 or 7 enhance bioactivity, and what strategies enable selective modification?

  • Approaches :

  • Microwave-Assisted Suzuki Coupling : Introduce aryl/heteroaryl groups at position 3 using PyBroP and Pd catalysts. For example, coupling with (3,4-dihydroxyphenyl)boronic acid at 110°C in dioxane achieves 93% yield .
  • Electrophilic Substitution : Nitration or halogenation at position 7 (e.g., 3-nitropyrazolo[1,5-a]pyrimidinone, CAS 1919868-75-9) enables further derivatization .
    • Challenges : Steric hindrance from the methyl group at position 2 may limit reactivity at adjacent sites.

Q. What computational tools predict the binding affinity of derivatives to biological targets like GABAA receptors or thymidine kinase?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with GABAA (e.g., thieno-pyrimidinones show favorable binding to α1β2γ2 subtypes due to hydrophobic pockets) .
  • QSAR : Correlate substituent electronic properties (Hammett σ) with antitubercular activity (e.g., pyrazolo-pyridines-3-carboxamides have MIC = 69 µM against H37Rv) .

Q. How can solubility and bioavailability be improved for in vivo studies?

  • Strategies :

  • Pro-drug Design : Esterify carboxyl groups (e.g., ethyl ester of PF-06928215 improves logP by 1.5 units) .
  • Nanocarriers : Encapsulate hydrophobic derivatives (e.g., 7-(trifluoromethyl) variants) in PEGylated liposomes to enhance aqueous dispersion .

Q. Why do structural analogs show conflicting bioactivity profiles (e.g., antitumor vs. antimicrobial)?

  • Analysis :

  • Target Selectivity : Thieno-triazolopyrimidinones exhibit poor antitumor activity (NCI60 GI₅₀ > 10 µM) due to low solubility and cell permeability, whereas pyrazolo-pyridines inhibit Mycobacterium tuberculosis via thymidine kinase .
  • Structural Metrics : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity but reduce anticancer potential due to altered transporter interactions .

Data Contradictions and Resolution

Q. How to reconcile low antitumor activity of thieno-pyrimidinones in vitro despite favorable docking scores?

  • Hypothesis Testing :

  • Solubility Assays : Measure logD (octanol-water) to confirm hydrophobicity (e.g., 3a in has logD = 2.1, limiting cellular uptake).
  • Metabolic Stability : Test microsomal degradation (e.g., CYP3A4 clearance > 90% for nitro-substituted derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.